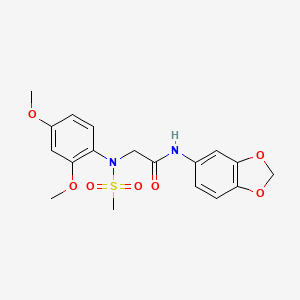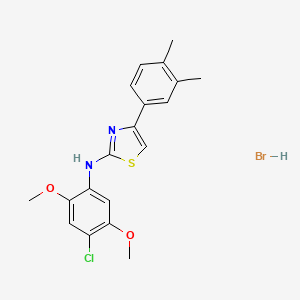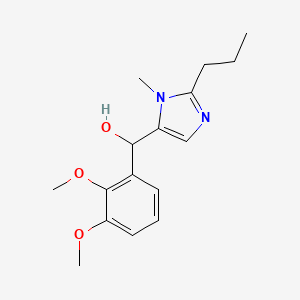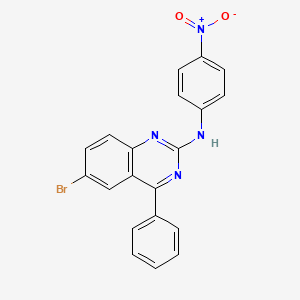
N-(2-benzylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzylphenyl)methanesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. It was first synthesized in the 1960s and has since been used for its anti-inflammatory, analgesic, and local anesthetic properties.
Mechanism of Action
The exact mechanism of action of N-(2-benzylphenyl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
Benzydamine has been shown to have anti-inflammatory, analgesic, and local anesthetic properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-benzylphenyl)methanesulfonamide in lab experiments is its high potency and selectivity for COX-2. Additionally, it has been shown to have a good safety profile and low toxicity. However, one of the limitations of using N-(2-benzylphenyl)methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-(2-benzylphenyl)methanesulfonamide. One potential area of research is the development of new formulations that improve its solubility and bioavailability. Additionally, there is a need for further studies on the mechanism of action of N-(2-benzylphenyl)methanesulfonamide and its potential use in the treatment of other inflammatory conditions. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-benzylphenyl)methanesulfonamide in humans.
Conclusion
In conclusion, N-(2-benzylphenyl)methanesulfonamide is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory, analgesic, and local anesthetic properties. Its mechanism of action involves the inhibition of prostaglandin and leukotriene synthesis, as well as the inhibition of COX-2 activity. While it has several advantages for lab experiments, such as its high potency and selectivity for COX-2, it also has limitations, such as its limited solubility in water. There are several future directions for the research on N-(2-benzylphenyl)methanesulfonamide, including the development of new formulations and clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(2-benzylphenyl)methanesulfonamide involves the reaction of 2-benzylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give N-(2-benzylphenyl)methanesulfonamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
Benzydamine has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various conditions such as sore throat, mouth ulcers, and rheumatoid arthritis. Additionally, it has been shown to have local anesthetic properties, making it useful for the treatment of pain associated with dental procedures.
properties
IUPAC Name |
N-(2-benzylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-18(16,17)15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQHTOAITZQOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5197843.png)
![1-isobutyl-3-(2-pyridinylmethyl)-8-[4-(1-pyrrolidinyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5197851.png)
![4-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5197855.png)

![4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5197872.png)





![4-(2,4-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5197908.png)

![N-(2-cyclopropylphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5197940.png)
